4-[3-(Trifluoromethyl)phenyl]butanoic acid
CAS No.: 145485-43-4
Cat. No.: VC21282922
Molecular Formula: C11H11F3O2
Molecular Weight: 232.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145485-43-4 |
|---|---|
| Molecular Formula | C11H11F3O2 |
| Molecular Weight | 232.2 g/mol |
| IUPAC Name | 4-[3-(trifluoromethyl)phenyl]butanoic acid |
| Standard InChI | InChI=1S/C11H11F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1,3,5,7H,2,4,6H2,(H,15,16) |
| Standard InChI Key | YDSHBPXDRHJEJV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4-[3-(Trifluoromethyl)phenyl]butanoic acid, also known as 4-(3-TrifluoroMethyl-phenyl)-butyric acid, is identified by the CAS Registry Number 145485-43-4. It has a molecular formula of C11H11F3O2 and a molecular weight of 232.2 g/mol . The compound consists of a butanoic acid chain (four-carbon carboxylic acid) attached to a phenyl ring that bears a trifluoromethyl (CF3) group at the meta position (carbon-3 of the aromatic ring).
The structure combines several key functional groups:
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A carboxylic acid terminus (-COOH)
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A flexible four-carbon aliphatic chain
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An aromatic phenyl ring
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A trifluoromethyl substituent, which significantly influences the compound's electronic properties
The trifluoromethyl group, with its strong electron-withdrawing nature, impacts the electron density distribution across the molecule, affecting its reactivity, solubility, and biological interactions.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-[3-(Trifluoromethyl)phenyl]butanoic acid are characteristic of aromatic carboxylic acids modified by fluorine-containing groups. While specific data in the search results is limited, the general properties can be inferred based on similar compounds:
Chemical Reactivity
The reactivity of 4-[3-(Trifluoromethyl)phenyl]butanoic acid is primarily dictated by its carboxylic acid function and modified by the electronic effects of the trifluoromethyl group:
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The carboxylic acid group undergoes typical reactions including:
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Esterification with alcohols
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Amidation with amines
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Reduction to alcohols
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Decarboxylation under specific conditions
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The trifluoromethyl group:
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Increases the acidity of the carboxylic acid through inductive electron withdrawal
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Enhances lipophilicity of the molecule
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Provides metabolic stability against enzymatic degradation
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Confers unique binding properties in receptor interactions
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Synthesis Methods
Reported Synthetic Routes
One notable synthesis of 4-[3-(Trifluoromethyl)phenyl]butanoic acid is described in a 2020 publication by Deng, Engle, Fu, Gao, Li, Liu, and Tran in Angewandte Chemie . The reaction conditions feature:
| Reagents | Conditions | Yield |
|---|---|---|
| Propyl alcohol, bis(1,5-cyclooctadiene)nickel(0), potassium-t-butoxide, 4,4-dibenzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | 60°C, sealed tube, regioselective reaction | 94% |
This high-yielding regioselective approach illustrates the effectiveness of modern transition metal-catalyzed methodologies in synthesizing trifluoromethyl-containing compounds.
Structural Relationships with Similar Compounds
Comparison with Related Trifluoromethylated Compounds
The structural features of 4-[3-(Trifluoromethyl)phenyl]butanoic acid can be compared with several similar compounds:
Structure-Activity Relationships
The position of the trifluoromethyl group significantly influences the compound's properties. Meta-substitution (as in the title compound) typically:
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Provides moderate electronic effects on the aromatic ring
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Imparts specific three-dimensional conformational preferences
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Creates unique interaction patterns with potential biological targets
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Affects metabolic stability differently than para- or ortho-substitution
Applications in Research and Industry
Synthetic Applications
The compound serves as an important building block in organic synthesis, particularly for:
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Creation of more complex bioactive molecules
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Development of trifluoromethylated analogs of known drugs
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Synthesis of specialty chemicals and materials
Analytical Standards
Due to its well-defined structure and stability, this compound can function as an analytical standard in:
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Chromatographic analyses
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Method development
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Quality control processes
Chemical Transformations and Reactions
Key Reactions of the Carboxylic Acid Function
The carboxylic acid moiety of 4-[3-(Trifluoromethyl)phenyl]butanoic acid undergoes various transformations that are valuable in synthetic chemistry:
| Reaction Type | Reagents | Potential Products | Applications |
|---|---|---|---|
| Esterification | Alcohols, acid catalysts | Corresponding esters | Prodrug development, fragrance chemistry |
| Amidation | Amines, coupling agents | Corresponding amides | Peptide-like structures, drug candidates |
| Reduction | LiAlH4, BH3 | Primary alcohol | Intermediate for other functional groups |
| Decarboxylation | Heat, catalysts | 3-(Trifluoromethyl)propylbenzene | Simplified analogs |
Transformations of Related Compounds
Insights into potential transformations can be gleaned from related compounds. For instance, 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid (CAS 56948-76-6) contains an additional ketone group that provides further opportunities for derivatization through:
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Reduction to alcohols
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Reductive amination
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Condensation reactions
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Aldol-type reactions
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR would show:
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Aromatic protons (7.2-7.6 ppm)
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Methylene protons adjacent to carboxylic acid (2.3-2.4 ppm)
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Methylene protons adjacent to aromatic ring (2.6-2.8 ppm)
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Central methylene protons (1.8-2.0 ppm)
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Carboxylic acid proton (10-12 ppm)
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19F NMR would display:
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Trifluoromethyl signal (typically around -62 to -64 ppm)
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13C NMR would exhibit:
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Carboxylic carbon (~175 ppm)
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Aromatic carbons (125-145 ppm)
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Trifluoromethyl carbon (quadruplet, ~124 ppm)
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Aliphatic carbons (25-35 ppm)
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Chromatographic Behavior
The compound would likely exhibit characteristic retention in various chromatographic systems:
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Moderate retention on reversed-phase HPLC
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Good separation under slightly acidic mobile phase conditions
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Distinctive GC-MS fragmentation pattern featuring loss of -COOH and CF3 fragments
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